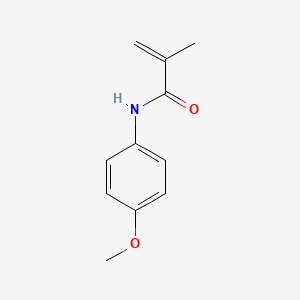

N-(4-Methoxy-phenyl)-2-methyl-acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Methoxy-phenyl)-2-methyl-acrylamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-methyl-acrylamide moiety

Mécanisme D'action

Target of Action

N-(4-Methoxy-phenyl)-2-methyl-acrylamide, also known as N-(4-Methoxyphenyl)methacrylamide, has been identified as a potential inhibitor of EGFR and VEGFR-2 . These proteins are key targets in the treatment of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .

Mode of Action

The compound interacts with its targets, EGFR and VEGFR-2, through a process that involves molecular docking . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation of the complex .

Biochemical Pathways

The compound’s interaction with EGFR and VEGFR-2 affects the biochemical pathways associated with TNBC progression

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

The compound has shown strong electronic characteristics and varying levels of affinity for the target proteins . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-phenyl)-2-methyl-acrylamide typically involves the reaction of 4-methoxyaniline with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4-Methoxyaniline+2-Methylacryloyl chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives and other substituted phenyl compounds.

Applications De Recherche Scientifique

N-(4-Methoxy-phenyl)-2-methyl-acrylamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of polymers and advanced materials with unique properties.

Comparaison Avec Des Composés Similaires

- N-(4-Methoxyphenyl)acetamide

- N-(4-Methoxyphenyl)propionamide

- N-(4-Methoxyphenyl)butyramide

Comparison: N-(4-Methoxy-phenyl)-2-methyl-acrylamide is unique due to the presence of the 2-methyl-acrylamide moiety, which imparts distinct reactivity and biological activity compared to its analogs. The methoxy group further enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.

Activité Biologique

N-(4-Methoxy-phenyl)-2-methyl-acrylamide, also known as N-(4-Methoxyphenyl)methacrylamide, is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

This compound is characterized by its methoxy substitution on the phenyl ring, which enhances its biological activity. The compound has been investigated for its ability to inhibit key signaling pathways involved in cancer progression, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Molecular Docking Studies

Molecular docking studies have shown that this compound interacts effectively with EGFR and VEGFR-2, leading to inhibition of their kinase activities. This inhibition results in decreased phosphorylation of downstream signaling proteins such as AKT and ERK1/2, which are crucial for cell proliferation and survival . The binding affinity of the compound for these targets suggests a strong potential for therapeutic application in cancer treatment.

Anticancer Properties

The anticancer activity of this compound has been demonstrated through various in vitro studies. For instance, it was found to inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H1975 (lung cancer) with IC50 values in the low nanomolar range . The compound also induced apoptosis in these cells, as evidenced by increased caspase-3 activity and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.0 | Induction of apoptosis, G2/M arrest |

| NCI-H1975 | 33 | Inhibition of EGFR phosphorylation |

| MCF-7 | 2.61 | Selective toxicity to tumor cells |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that this compound may possess broad-spectrum antibacterial effects, although specific mechanisms remain less explored compared to its anticancer properties . Further studies are needed to elucidate its efficacy against various microbial strains.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies utilizing structural bioinformatics methods have suggested favorable absorption and distribution characteristics for this compound. The compound exhibits good drug-likeness properties, making it a candidate for further development . Moreover, preliminary safety assessments indicate that it has a relatively low cytotoxicity towards normal cells compared to tumor cells, highlighting its potential for selective therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the versatility of acrylamide derivatives like this compound in cancer therapy. For instance:

- A study demonstrated that compounds similar to this compound could effectively inhibit microtubule assembly at concentrations around 20 μM, suggesting a role in disrupting mitotic processes in cancer cells .

- Another investigation into structural analogs revealed that modifications could enhance selectivity for tumor cells while minimizing effects on normal cells, paving the way for optimized anticancer agents based on this scaffold .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-methylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRGQTZHFWTGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363083 |

Source

|

| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-71-7 |

Source

|

| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.